rac-1,2-Dipalmitoylglycerol-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

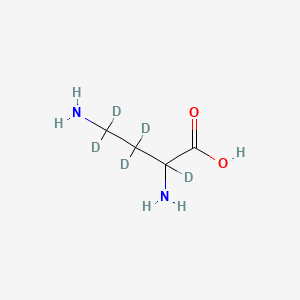

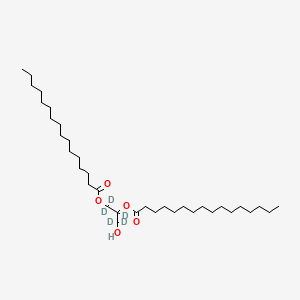

“rac-1,2-Dipalmitoylglycerol-d5” is a labelled form of 1,2-Dipalmitoylglycerol (1,2-DPG). It is an analog of the protein kinase C (PKC)-activating second messenger diacylglycerol . Its molecular formula is C35H63D5O5 and its molecular weight is 573.94 .

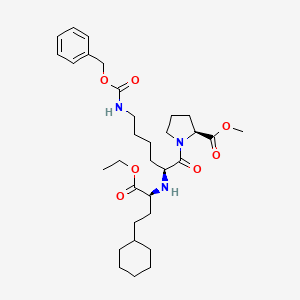

Molecular Structure Analysis

The molecular structure of “rac-1,2-Dipalmitoylglycerol-d5” is represented by the formula C35H63D5O5 . The InChI representation isInChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D . Physical And Chemical Properties Analysis

The molecular weight of “rac-1,2-Dipalmitoylglycerol-d5” is 573.94 . Its molecular formula is C35H63D5O5 . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Enantiomeric Separation and Triacylglycerol Analysis

- Separation of Asymmetric Triacylglycerol: Recycle high-performance liquid chromatography (HPLC) with a chiral column has been used for the enantiomeric separation of asymmetric triacylglycerols (TAGs) like 1,2-dipalmitoylglycerol. This method is crucial for analyzing the composition of TAGs in substances like palm oil (Nagai et al., 2011).

Surface Properties and Lipid Research

- Dynamic Surface Properties: The dynamic surface pressure-area properties of rac-1,2-dipalmitoylglycerol have been investigated, revealing its interaction with other lipids like cholesterol, significantly affecting surface properties. This research is valuable for understanding lipid interactions and behavior at surfaces (Notter, Tabak, & Mavis, 1980).

Chemical Reactions and Synthesis

- Nucleophilic Substitution in Glycerol Derivatives: Studies on the formation of 1,3-diacylglycerol-2-phosphates from reactions involving 1,2-dipalmitoyl-3-iodoeoxy-rac-glycerol highlight the chemical reactivity and potential for synthesis of complex glycerol derivatives (Aneja & Davies, 1974).

Pharmacological and Metabolic Studies

- Metabolism of Xenobiotic Triacylglycerols: Research into the metabolism of xenobiotic triacylglycerols like rac-1,2-dipalmitoylglycerol provides insights into how these compounds are processed in biological systems, influencing drug design and toxicity studies (Haselden, Hutson, & Dodds, 1998).

Polymorphism and Physical Chemistry

- Study of Polymorphism in Diglycerides: Investigations into the polymorphism of compounds like 1,2-dipalmitoyl-rac-glycerol enhance our understanding of their physical and chemical properties, which is crucial in fields like food science and material engineering (Shannon et al., 2010).

Interaction with Biological Molecules

- Interaction with Phosphatidylcholine: Studies exploring the interaction of diacylglycerols like 1,2-dipalmitoylglycerol with phosphatidylcholine provide essential data on lipid-lipid interactions, relevant to membrane biology and the development of lipid-based drug delivery systems (Ortiz, Villalaín, & Gomez-Fernandez, 1988).

Wirkmechanismus

“rac-1,2-Dipalmitoylglycerol-d5” is an analog of the protein kinase C (PKC)-activating second messenger diacylglycerol . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Safety and Hazards

Eigenschaften

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJLGIQLPYYGEE-YYRBTATQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)

![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)